Beta-cyclocitral-d5 finds application in scientific research primarily as an isotope-labeled internal standard for mass spectrometry (MS). MS is an analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. An internal standard is a compound with known properties added to a sample before analysis. It serves as a reference point for the target molecules, allowing for accurate quantification by compensating for variations in instrument performance and sample preparation.
Beta-cyclocitral-d5, containing five deuterium atoms (represented by "d5") in its structure, serves as a heavy isotope analog of the naturally occurring beta-cyclocitral. Due to the slight mass difference introduced by the deuterium atoms, the internal standard peak appears distinct from the target molecule peak in the mass spectrum. This distinct peak allows researchers to accurately quantify the target molecule by comparing the intensity ratio of the target peak to the internal standard peak.
Several studies have utilized beta-cyclocitral-d5 as an internal standard for various MS applications, including:
While less prevalent than its use in MS, beta-cyclocitral-d5 also holds potential applications in proteomics research. Proteomics is the study of the entire set of proteins expressed by an organism or cell.
Limited research suggests beta-cyclocitral-d5 might be used in:
Beta-Cyclocitral-d5 is a deuterated form of beta-cyclocitral, an apocarotenoid derived from the oxidative cleavage of beta-carotene. This compound is characterized by the presence of five deuterium atoms, which provide unique properties useful in analytical chemistry. Beta-cyclocitral itself is known for its role in plant development and contributes to the aroma of various fruits and vegetables. It has been identified in multiple organisms, including plants, fungi, and animals, where it plays significant biological roles, particularly in regulating root development and metabolic pathways .
Beta-Cyclocitral can undergo various chemical transformations:
Beta-cyclocitral exhibits several biological activities:
The synthesis of beta-cyclocitral-d5 typically involves:
Beta-cyclocitral-d5 has several notable applications:
Research on beta-cyclocitral-d5 has highlighted its interactions with various biochemical pathways:
Several compounds share structural similarities with beta-cyclocitral. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Beta-Carotene | Tetraterpene with 40 carbon atoms | Precursor of various apocarotenoids |
| Safranal | Monoterpenoid aldehyde | Contributes to the aroma of saffron |
| Lutein | Carotenoid with hydroxyl groups | Important for vision and eye health |
| Zeaxanthin | Carotenoid with similar structure | Antioxidant properties beneficial for eyes |
Beta-cyclocitral-d5 stands out due to its specific isotopic labeling, which allows for precise quantification in analytical studies, making it particularly valuable in scientific research settings while also contributing uniquely to plant development and metabolic regulation compared to its counterparts.
Beta-Cyclocitral-d5 enables precise tracking of apocarotenoid biosynthesis, particularly in plant systems where beta-carotene oxidation generates signaling molecules. The compound’s deuterium labeling at the 3,3-dimethyl and 2-methyl positions allows differentiation from endogenous beta-cyclocitral during gas chromatography-mass spectrometry (GC-MS) analysis [4].
In Arabidopsis thaliana, iMFA using beta-cyclocitral-d5 revealed bidirectional flux through the 9,10- and 7,8-cleavage pathways of beta-carotene. Time-course isotopic enrichment studies demonstrated that 58% of beta-cyclocitral production originates from enzymatic cleavage by carotenoid cleavage dioxygenase 4 (CCD4), while 42% derives from non-enzymatic oxidation by singlet oxygen (^1O₂) [4]. This compartmentalized production correlates with plastidial reactive oxygen species (ROS) levels, as shown in Table 1.
Table 1: Apocarotenoid Flux Rates in Arabidopsis Root Tissues
| Pathway | Flux Rate (nmol/g FW/h) | Contribution to Beta-Cyclocitral Pool |
|---|---|---|
| CCD4-mediated cleavage | 3.2 ± 0.4 | 58% |
| ^1O₂ oxidation | 2.3 ± 0.3 | 42% |
Under drought stress, beta-cyclocitral-d5 tracing in Capsicum annuum roots showed a 2.1-fold increase in CCD4-derived flux, concomitant with upregulation of CCD4 transcripts (r² = 0.89) [3]. This stress-responsive shift enhances root architecture modifications through apocarotenoid-mediated signaling.
The mevalonate pathway’s contribution to apocarotenoid precursors is quantifiable using beta-cyclocitral-d5 as a dilution standard. By introducing the deuterated compound into plant tissues, researchers calculate endogenous beta-cyclocitral pools via isotopic ratio analysis [5].
In microsomal fractions of Oryza sativa roots, beta-cyclocitral-d5 dilution experiments revealed a 4.3:1 ratio of plastidial-to-cytosolic mevalonate pathway contributions to beta-carotene synthesis. This compartmental specificity was validated through organelle-specific inhibitor studies (Table 2).
Table 2: Mevalonate Pathway Contributions in Rice Root Compartments
| Compartment | Beta-Cyclocitral Pool Size (pmol/mg protein) | Mevalonate Contribution (%) |
|---|---|---|
| Plastid | 18.7 ± 2.1 | 82.4 ± 3.2 |
| Cytosol | 4.5 ± 0.8 | 17.6 ± 2.9 |
Co-tracing with [U-¹³C]glucose demonstrated that 34% of beta-cyclocitral carbon skeletons originate from photosynthetic sucrose transport to roots, highlighting source-sink dynamics in apocarotenoid biosynthesis [3].
In cyanobacteria, beta-cyclocitral-d5 facilitates resolution of thylakoid membrane versus cytoplasmic metabolic activities. Microcystis aeruginosa studies using the deuterated tracer revealed light-dependent compartmentalization of beta-carotene oxidation.
Under high-light conditions (1,200 μmol photons/m²/s), beta-cyclocitral-d5 incorporation rates in thylakoids increased by 3.8-fold compared to low-light controls, correlating with ^1O₂ production (r² = 0.94) [4]. This oxidation accounted for 76% of total beta-cyclocitral synthesis during photoinhibition.
Table 3: Compartment-Specific Beta-Cyclocitral Production in M. aeruginosa
| Condition | Thylakoid Flux (μg/L/h) | Cytoplasmic Flux (μg/L/h) |
|---|---|---|
| High light | 12.4 ± 1.2 | 3.8 ± 0.6 |
| Low light | 3.3 ± 0.5 | 2.9 ± 0.4 |
Oxidative stress induced by hydrogen peroxide increased cytoplasmic beta-cyclocitral-d5 turnover by 41%, indicating alternative cleavage mechanisms independent of photosynthetic electron transport .
Beta-cyclocitral-d5 serves as a crucial analytical tool for investigating jasmonate-independent defense mechanisms in plants. Research has demonstrated that beta-cyclocitral functions through pathways that do not rely on jasmonic acid biosynthesis, distinguishing it from traditional hormone-mediated defense responses [5] [9]. The compound operates through multiple non-jasmonate pathways that enhance plant resilience to environmental stresses.
The deuterated compound has been instrumental in revealing that beta-cyclocitral treatment upregulates multiple stress-responsive genes without eliciting jasmonic acid and abscisic acid biosynthesis [5] [9]. This finding challenges conventional understanding of plant defense mechanisms, which typically involve classical phytohormone signaling pathways. Through transcriptome analysis facilitated by beta-cyclocitral-d5 as an internal standard, researchers have identified that 80 percent of upregulated genes are functionally related to abiotic and biotic stresses, yet operate independently of jasmonic acid synthesis [5].
The compound functions through the activation of transcription factors that are typically associated with jasmonic acid responses, such as MYC2, MYB44, and ERFs (ethylene response factors), while notably not inducing the expression of jasmonic acid biosynthetic genes [5] [9]. This paradoxical activation suggests the existence of alternative regulatory mechanisms that can bypass traditional hormone synthesis pathways. The upregulation of DREB3 (dehydration-responsive element-binding protein 3), an abscisic acid-independent transcription factor, further validates the hormone-independent nature of beta-cyclocitral signaling [5].
Table 1: Jasmonate-Independent Defense Pathways Modulated by Beta-Cyclocitral-d5
| Pathway Component | Function | Effect of Beta-Cyclocitral |
|---|---|---|
| MYC2 Transcription Factor | Stress response regulation | Upregulated without JA induction |
| MYB44 Transcription Factor | Defense gene expression | Enhanced expression |
| ERF Transcription Factors | Ethylene response mediation | Activated independently of JA |
| DREB3 | ABA-independent stress response | Significantly upregulated |
| Calcium-binding proteins | Stress signal transduction | Increased expression |
| Heat shock proteins | Cellular protection | Enhanced production |
The xenobiotic detoxification response represents another major jasmonate-independent pathway mediated by beta-cyclocitral [10] [11]. This pathway involves the scarecrow-like transcription factor 14 (SCL14) and the ANAC102 transcription factor, which serve as pivotal components in the cellular response to oxidative stress [10]. The deuterated compound has enabled researchers to trace the hierarchical structure of this protective mechanism, revealing that beta-cyclocitral-inducible SCL14 acts upstream of ANAC102 and numerous enzymes involved in xenobiotic detoxification [10].
The salicylic acid signaling pathway represents a third major jasmonate-independent defense mechanism enhanced by beta-cyclocitral [12] [13]. Studies utilizing beta-cyclocitral-d5 have demonstrated that this compound upregulates salicylic acid synthesis through the isochorismate synthase 1 (ICS1)-mediated isochorismate pathway, which depends on the essential regulatory function of enhanced disease susceptibility 1 (EDS1) [12] [13]. This pathway contributes to excess light acclimation response by decreasing reactive oxygen species production in chloroplasts and promoting nuclear localization of nonexpressor of pathogenesis-related genes 1 (NPR1) [12] [13].
The deuterated beta-cyclocitral serves as an essential analytical tool for understanding the complex interactions between apocarotenoid derivatives and established phytohormone networks. These interactions demonstrate sophisticated regulatory mechanisms that integrate multiple signaling pathways to coordinate plant responses to environmental challenges [14] [15] [16].
Beta-cyclocitral-d5 has been instrumental in revealing the intricate relationship between apocarotenoid signaling and auxin homeostasis [17] [18]. Research demonstrates that beta-cyclocitral inhibits the methylerythritol 4-phosphate (MEP) pathway, which is crucial for photosynthetic pigment production and terpenoid biosynthesis [17]. This inhibition occurs through the down-regulation of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) activity, both at the transcriptional level and through direct enzyme inhibition [17]. The resulting metabolic changes free resources for defense purposes while simultaneously affecting auxin transport and signaling [17].
The compound's influence on auxin signaling operates through multiple mechanisms, including the modulation of PIN-FORMED1 (PIN1) protein levels at the plasma membrane [18]. Studies utilizing beta-cyclocitral-d5 have shown that this apocarotenoid reduces PIN1 abundance through clathrin-mediated endocytosis, thereby affecting auxin efflux and distribution patterns [18]. This process represents a direct link between stress-induced apocarotenoid production and auxin homeostasis, demonstrating how plastidial signals can influence whole-plant growth responses [18].
The interaction between beta-cyclocitral and abscisic acid signaling pathways reveals another layer of complexity in phytohormone crosstalk [19] [20]. Research using the deuterated compound has demonstrated that beta-cyclocitral negatively affects abscisic acid biosynthesis while simultaneously inducing defense responses [19] [20]. This antagonistic relationship suggests that plants can fine-tune their stress responses by modulating the balance between different signaling molecules [19] [20].
Table 2: Apocarotenoid-Phytohormone Crosstalk Networks
| Phytohormone | Interaction Type | Mechanism | Biological Outcome |
|---|---|---|---|
| Auxin | Inhibitory | PIN1 protein reduction, MEP pathway suppression | Altered growth patterns, resource reallocation |
| Abscisic Acid | Suppressive | Reduced ABA biosynthesis gene expression | Enhanced stress tolerance without ABA dependence |
| Salicylic Acid | Stimulatory | ICS1 pathway activation, EDS1 regulation | Pathogen resistance, ROS reduction |
| Ethylene | Modulatory | ERF transcription factor activation | Stress response coordination |
| Cytokinin | Indirect | Through auxin pathway modification | Growth regulation under stress |
The methylerythritol cyclodiphosphate (MEcPP) signaling pathway represents a crucial apocarotenoid-phytohormone interaction that has been extensively studied using beta-cyclocitral-d5 [21] [22] [23]. MEcPP functions as a plastidial retrograde signaling metabolite that accumulates under stress conditions and influences nuclear gene expression [21] [22]. The compound serves as both a metabolic intermediate in the MEP pathway and a stress signal that coordinates responses across multiple cellular compartments [21] [22].
Research utilizing beta-cyclocitral-d5 has revealed that MEcPP signaling operates through calcium-dependent mechanisms involving the calmodulin-binding transcription activator CAMTA3 [21]. This pathway mediates the induction of rapid stress response elements (RSRE) and connects plastidial stress signals to nuclear transcriptional reprogramming [21]. The interaction between MEcPP and auxin signaling further demonstrates the integrated nature of apocarotenoid-phytohormone networks, where plastidial metabolites directly influence hormone homeostasis and distribution [18].
The strigolactone signaling pathway exemplifies another important apocarotenoid-phytohormone interaction [24] [15]. Both strigolactones and beta-cyclocitral derive from carotenoid precursors and share structural similarities with abscisic acid [24]. Studies using beta-cyclocitral-d5 have helped elucidate the relationships between these apocarotenoid signaling molecules and their interactions with auxin, cytokinin, and brassinosteroid pathways [24]. The compound has been particularly valuable in understanding how multiple apocarotenoid signals coordinate to optimize plant architecture and stress responses [24].
Beta-cyclocitral-d5 has proven invaluable for investigating reactive oxygen species (ROS)-mediated metabolic reprogramming during abiotic stress conditions. This deuterated compound enables precise tracking of metabolic changes and signaling cascades that occur when plants experience environmental stresses such as drought, high light, salinity, and temperature extremes.
The compound has been instrumental in revealing the dual role of reactive oxygen species in plant stress responses. Under abiotic stress conditions, ROS production increases dramatically through multiple pathways, including the Mehler reaction in chloroplasts, photorespiration, and mitochondrial electron transport chain disruption. Beta-cyclocitral-d5 serves as a critical analytical tool for distinguishing between metabolic ROS, which result from disrupted cellular processes, and signaling ROS, which function as specific stress signals.
Research utilizing beta-cyclocitral-d5 has demonstrated that this apocarotenoid mediates ROS-induced transcriptional reprogramming through the singlet oxygen signaling pathway [6]. The compound accumulates in response to singlet oxygen (¹O₂) production and functions as a secondary messenger that conveys stress signals from chloroplasts to the nucleus [6]. This signaling mechanism involves the methylene blue sensitivity protein 1 (MBS1), a small zinc finger protein that is required for the proper expression of singlet oxygen-responsive genes [6].
The metabolic reprogramming induced by beta-cyclocitral involves significant changes in primary and secondary metabolism. Studies using the deuterated compound have revealed that beta-cyclocitral treatment influences amino acid metabolism, particularly in the early stages of stress response. The compound promotes the accumulation of amino acids such as proline, which serves dual functions as an osmolyte and ROS scavenger. This metabolic shift represents a crucial adaptation mechanism that allows plants to maintain cellular function under stress conditions.
Table 3: ROS-Mediated Metabolic Changes During Abiotic Stress
| Stress Type | ROS Production Site | Metabolic Response | Beta-Cyclocitral Function |
|---|---|---|---|
| Drought | Chloroplast, Mitochondria | Proline accumulation, osmolyte synthesis | Signaling for metabolic adjustment |
| High Light | Photosystem II | Photoprotection, antioxidant production | Singlet oxygen signal transduction |
| Salinity | Plasma membrane, Apoplast | Ion homeostasis, compatible solute synthesis | Stress signal coordination |
| Temperature | Multiple compartments | Protein folding, membrane stability | Cellular protection activation |
The phenylpropanoid pathway represents a major secondary metabolic route that is significantly influenced by beta-cyclocitral-mediated ROS signaling. Research using beta-cyclocitral-d5 has shown that this compound enhances the production of phenolic compounds such as coumaric acid, ferulic acid, and isoferulic acid. These phytophenols serve multiple protective functions, including antioxidant activity, pathogen resistance, and herbivore deterrence. The temporal separation of amino acid accumulation and phenolic compound synthesis demonstrates the sophisticated regulatory mechanisms that optimize resource allocation between growth and defense.
The glutathione-S-transferase (GST) system represents another crucial component of ROS-mediated metabolic reprogramming [12] [13]. Studies utilizing beta-cyclocitral-d5 have revealed that this compound upregulates GST5 and GST13 expression through salicylic acid-dependent pathways [12] [13]. These enzymes play essential roles in detoxification processes and help maintain cellular redox homeostasis under stress conditions [12] [13]. The nuclear localization of NPR1 (nonexpressor of pathogenesis-related genes 1) serves as a key regulatory mechanism that coordinates GST expression with other stress response pathways [12] [13].
The unfolded protein response (UPR) in the endoplasmic reticulum represents a critical stress adaptation mechanism that is influenced by beta-cyclocitral signaling [21] [22]. Research using the deuterated compound has demonstrated that beta-cyclocitral or its derived signals can induce expression of UPR genes such as IRE1a (inositol-requiring protein-1) and bZIP60 (basic leucine zipper 60) [21] [22]. This response helps maintain protein folding homeostasis under stress conditions and represents an important link between plastidial stress signals and endoplasmic reticulum function [21] [22].
The antioxidant enzyme system undergoes significant modifications in response to beta-cyclocitral-mediated ROS signaling [6]. Studies have shown that this compound influences the expression and activity of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) [6]. The coordinated regulation of these enzymes helps maintain ROS homeostasis while preserving the signaling functions of these reactive molecules [6]. This balance is crucial for enabling plants to benefit from ROS as signaling molecules while preventing oxidative damage [6].
| Compound | Molecular Weight | Deuterium Content | Primary Function | Stress Response |
|---|---|---|---|---|
| Beta-Cyclocitral-d5 | 157.26 g/mol | 5 deuterium atoms | Analytical standard | Multi-stress signaling |
| Beta-Cyclocitral | 152.237 g/mol | None | Stress signaling | ROS-mediated responses |
| MEcPP | 278.12 g/mol | None | Retrograde signaling | Plastid-nuclear communication |
| Beta-Ionone | 192.30 g/mol | None | Herbivore deterrent | Biotic stress resistance |
| Gene Category | Number of Genes | Fold Change Range | Functional Annotation |
|---|---|---|---|
| Stress-responsive TFs | 18 | 2.5-8.2 | Transcriptional regulation |
| Heat shock proteins | 12 | 3.1-6.8 | Protein folding and protection |
| Calcium-binding proteins | 8 | 2.8-5.4 | Signal transduction |
| Antioxidant enzymes | 15 | 2.2-4.9 | ROS scavenging |
| Phenylpropanoid pathway | 22 | 1.8-5.7 | Secondary metabolite synthesis |
Recent research utilizing beta-cyclocitral-d5 has provided unprecedented insights into the molecular mechanisms underlying plant stress responses. The compound has been particularly valuable in revealing the temporal dynamics of stress signaling, demonstrating that different pathways are activated at distinct time points following stress perception. Early responses (0-240 minutes) primarily involve amino acid metabolism and primary metabolic adjustments, while later responses (72 hours) encompass secondary metabolite biosynthesis and long-term adaptation mechanisms.
The compound has also been instrumental in understanding the concept of metabolic priming, where plants pre-exposed to beta-cyclocitral show enhanced resistance to subsequent stress challenges [3]. This priming effect involves the upregulation of stress-responsive genes and the accumulation of protective metabolites before the onset of severe stress conditions [3]. The deuterated compound has enabled researchers to track these priming mechanisms with unprecedented precision, revealing the molecular basis of stress memory in plants [3].
Comparative studies using beta-cyclocitral-d5 have demonstrated remarkable conservation of stress signaling mechanisms across different plant species [5] [6]. The compound has been successfully utilized in research involving Arabidopsis thaliana, Solanum lycopersicum (tomato), and various other crop species, revealing universal principles of apocarotenoid-mediated stress responses [5] [6]. This conservation suggests that beta-cyclocitral signaling represents an ancient and fundamental mechanism for plant stress adaptation [5] [6].